molecular formula C7H5Cl2I B1443556 2,3-Dichloro-6-iodotoluene CAS No. 1803766-69-9

2,3-Dichloro-6-iodotoluene

Cat. No.: B1443556
CAS No.: 1803766-69-9
M. Wt: 286.92 g/mol
InChI Key: DIAZEVIPMPCRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-iodotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2I. It is characterized by the presence of two chlorine atoms and one iodine atom attached to a toluene ring. This compound is known for its high reactivity due to the presence of halogen atoms, making it useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-6-iodotoluene can be synthesized through a multi-step process involving the halogenation of toluene derivatives. One common method involves the chlorination of 2-chlorotoluene followed by iodination. The reaction conditions typically include the use of chlorine gas and iodine in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound often involves the controlled chlorination and iodination of toluene derivatives. The process is optimized to ensure high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-iodotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted toluenes.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydrocarbons.

Scientific Research Applications

2,3-Dichloro-6-iodotoluene is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-iodotoluene involves its high reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of carbon-halogen bonds in substitution reactions or the oxidation of the methyl group.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-6-iodotoluene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications where such reactivity is desired .

Properties

IUPAC Name

1,2-dichloro-4-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAZEVIPMPCRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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